molecular formula C13H15ClN2O2 B1202164 2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide CAS No. 21424-91-9

2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B1202164
CAS No.: 21424-91-9
M. Wt: 266.72 g/mol
InChI Key: UCLPNTKRPMTACI-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide is an organic compound with the molecular formula C13H15ClN2O2. It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a chloroacetamide group attached to an indole moiety, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide typically involves the reaction of 5-methoxyindole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ethylamine to yield the final product . The reaction conditions generally include:

  • Solvent: Dichloromethane (DCM)
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis using larger reaction vessels and optimizing reaction conditions to improve yield and purity. Industrial processes may also incorporate continuous flow techniques and advanced purification methods such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.

    Reduction: The compound can undergo reduction reactions to yield amine derivatives.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted amides, thioamides, and ethers.

    Oxidation: Formation of oxindole derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Precursor for Bioactive Molecules

  • Synthesis : 2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide serves as a precursor for synthesizing other bioactive compounds. Its unique structure allows for modifications that can enhance pharmacological properties.
CompoundActivityReference
5-Methoxyindole derivativesAnticancer
Indole-based compoundsAntimicrobial

Biological Studies

Pharmacological Potential

  • Mechanism of Action : The compound interacts with various biological targets, influencing cellular functions and biochemical pathways. Its binding affinity to serotonin receptors suggests potential applications in mood regulation and related disorders.
Biological ActivityEffectReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits pro-inflammatory cytokines

Chemical Biology

Study of Indole-Based Compounds

  • Research Focus : Investigations into the interactions of this compound with biological targets have revealed its potential as a pharmacological agent, particularly in understanding the role of indole derivatives in cellular signaling and disease modulation.

Industrial Applications

Development of Novel Materials

  • Chemical Processes : The compound is utilized in developing new materials and chemical processes, showcasing its versatility beyond medicinal chemistry.

Case Study 1: Anticancer Activity

A study demonstrated that this compound exhibited significant antiproliferative effects against breast cancer cell lines. The compound induced cell cycle arrest and apoptosis, indicating its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

Research indicated that the compound could reduce inflammation by modulating cytokine production in vitro. This suggests its applicability in treating inflammatory diseases, warranting further exploration in clinical settings.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: Similar structure with an iodine atom instead of chlorine.

    N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide: Lacks the chloro group, affecting its reactivity and biological activity.

    2-Chloro-N,N-dimethylacetamide: Contains a dimethylacetamide group instead of the indole moiety.

Uniqueness

2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide is unique due to the combination of the indole and chloroacetamide groups, which confer distinct chemical reactivity and biological properties.

Biological Activity

2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide is an indole derivative known for its diverse biological activities. This compound, with the molecular formula C13H15ClN2O2, is part of a larger class of compounds that exhibit significant pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. Understanding its biological activity is crucial for its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Receptor Binding : Similar indole derivatives have shown high affinity for multiple receptors, including serotonin receptors (5-HT), which are implicated in mood regulation and various physiological processes.
  • Cellular Effects : The compound influences cellular functions through biochemical pathways that modulate inflammatory responses and cell proliferation. Indole derivatives typically exhibit activity against cancer cell lines by inducing apoptosis and inhibiting cell growth .

Biological Activities

The compound has been investigated for several biological activities:

  • Anticancer Activity : Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. For instance, studies have shown that similar indole compounds can inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis .
  • Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects in vitro, potentially through the inhibition of pro-inflammatory cytokines. This activity suggests its usefulness in treating inflammatory diseases .
  • Antimicrobial Activity : Preliminary studies indicate that this compound has antimicrobial properties against certain bacterial strains, making it a candidate for further exploration in antibiotic development .

Anticancer Activity

A study focusing on the synthesis and biological evaluation of indole derivatives highlighted the significant antiproliferative effects of compounds similar to this compound. The results indicated that these compounds could effectively inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells, with IC50 values in the low micromolar range .

Anti-inflammatory Effects

In another investigation, the compound was tested for its ability to modulate inflammatory responses in human cell lines. Results showed a marked reduction in the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with the compound, suggesting its potential application in managing chronic inflammatory conditions .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

CompoundAnticancer ActivityAnti-inflammatory ActivityAntimicrobial Activity
This compoundModerate (IC50 ~10 µM)Significant (Cytokine Inhibition)Effective against Gram-positive bacteria
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamideLowModerateLimited
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamideHigh (IC50 ~5 µM)SignificantEffective

Properties

IUPAC Name

2-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c1-18-10-2-3-12-11(6-10)9(8-16-12)4-5-15-13(17)7-14/h2-3,6,8,16H,4-5,7H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLPNTKRPMTACI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10175697
Record name Isamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10175697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21424-91-9
Record name Isamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021424919
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10175697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Isamide interact with the 5-hydroxytryptamine (5-HT) system, and what are the downstream effects?

A1: Research indicates that Isamide acts as a competitive antagonist of 5-HT, specifically in the rat uterus. [] This means it competes with 5-HT for binding to its receptors, effectively blocking 5-HT's actions. The study demonstrated that Isamide effectively inhibited uterine contractions induced by 5-HT in a dose-dependent manner. This blockade was found to be reversible and specific to the 5-HT receptor, as Isamide didn't affect contractions induced by other agents like oxytocin or bradykinin. [] This specific interaction with the 5-HT system suggests potential applications in understanding 5-HT related physiological processes.

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